molecular formula C8H9FN2O B1438154 4-Fluoro-N-methylbenzohydrazide CAS No. 94401-21-5

4-Fluoro-N-methylbenzohydrazide

Cat. No.: B1438154
CAS No.: 94401-21-5
M. Wt: 168.17 g/mol
InChI Key: RINJRPOTTYANET-UHFFFAOYSA-N
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Description

4-Fluoro-N-methylbenzohydrazide is a compound with the molecular formula C8H9FN2O and a molecular weight of 168.17 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using Fourier transform infrared (FTIR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectral techniques . The highest occupied and lowest unoccupied molecular orbitals (HOMO–LUMO) analysis was performed for the title molecule to understand the possible charge transfer taking place within the molecule .


Physical and Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 168.17 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Antiproliferative Activity

A study by Kumar et al. (2013) synthesized fluorinated Schiff bases derived from 1,2,4-triazoles using 2,6-difluorobenzohydrazide and 4-fluorophenylisothiocyanate. These compounds were evaluated for their antiproliferative effect against various human cancer cell lines, with some showing promising activity, highlighting the potential of 4-fluorobenzoic acid derivatives as anticancer agents (Kumar, Mohana, & Mallesha, 2013).

Antimicrobial Activity

Rollas et al. (2002) prepared hydrazide hydrazones and oxadiazolines of 4-fluorobenzoic acid hydrazide, testing them as potential antimicrobial agents. Their study found significant antibacterial and antifungal activities, suggesting these compounds as effective antimicrobial agents (Rollas, Gulerman, & Erdeniz, 2002).

Safety and Hazards

The safety information for 4-Fluoro-N-methylbenzohydrazide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Future Directions

The future of fluorinated compounds like 4-Fluoro-N-methylbenzohydrazide is promising. Fluorinated compounds are widely used in molecular imaging, pharmaceuticals, and materials . The unique properties of fluorine, such as its steric compactness and its ability to form stable bonds to carbon, contribute to its versatility . The increasing incorporation of fluorine into bioactive molecules is attributable to the profound effects this substitution has on their activity and disposition .

Properties

IUPAC Name

4-fluoro-N-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-11(10)8(12)6-2-4-7(9)5-3-6/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINJRPOTTYANET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40663097
Record name 4-Fluoro-N-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94401-21-5
Record name 4-Fluoro-N-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluorobenzoic acid N-methylhydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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